molecular formula C24H21N3O2S2 B11623327 4-methoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide

4-methoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide

Cat. No.: B11623327
M. Wt: 447.6 g/mol
InChI Key: IRXLXVUTJMLLAK-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzamide core substituted with a methoxy group and a benzothieno-pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno-Pyrimidine Core: This step involves the cyclization of appropriate starting materials such as thiophene derivatives and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzothieno-pyrimidine intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated derivatives.

Scientific Research Applications

4-methoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Thiophene derivatives: Known for their wide range of therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Benzamide derivatives: Commonly used in medicinal chemistry for their diverse pharmacological effects.

Uniqueness

4-methoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide is unique due to its specific combination of functional groups and heterocyclic moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H21N3O2S2

Molecular Weight

447.6 g/mol

IUPAC Name

4-methoxy-N-[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide

InChI

InChI=1S/C24H21N3O2S2/c1-29-16-12-10-15(11-13-16)22(28)27-18-7-3-5-9-20(18)31-24-21-17-6-2-4-8-19(17)30-23(21)25-14-26-24/h3,5,7,9-14H,2,4,6,8H2,1H3,(H,27,28)

InChI Key

IRXLXVUTJMLLAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=NC=NC4=C3C5=C(S4)CCCC5

Origin of Product

United States

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